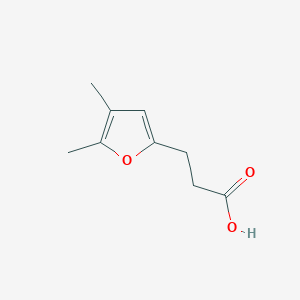

3-(4,5-Dimethylfuran-2-yl)propanoic acid

説明

Historical Context and Discovery

The development of this compound emerges from the broader historical context of furan chemistry, which has its roots in early organic synthesis methodologies. Furan derivatives have been studied extensively since the early 20th century, with significant contributions to the understanding of heterocyclic carboxylic acid synthesis coming from pioneering work in the 1940s and 1950s. The synthesis of substituted furan carboxylic acids gained momentum through the development of methods such as the Fittig reaction and related condensation approaches, which enabled the controlled introduction of carboxylic acid functionality onto furan ring systems.

Historical synthetic approaches to furan-containing carboxylic acids involved condensation reactions between furan aldehydes and malonic acid derivatives, methodologies that were refined throughout the mid-20th century. The specific synthesis of dimethyl-substituted furan propanoic acids represents a more recent development in this field, building upon established methodologies while incorporating modern synthetic techniques. These advances have enabled the preparation of highly substituted furan derivatives with predictable properties and enhanced stability compared to their unsubstituted counterparts.

The evolution of synthetic methodologies for preparing compounds like this compound reflects broader trends in heterocyclic chemistry, including the development of more selective reaction conditions and improved purification techniques. Contemporary research continues to build upon these historical foundations, developing new applications for these compounds in pharmaceutical and materials science applications.

特性

IUPAC Name |

3-(4,5-dimethylfuran-2-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3/c1-6-5-8(12-7(6)2)3-4-9(10)11/h5H,3-4H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPKMOJBRCDNCCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=C1)CCC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80695514 | |

| Record name | 3-(4,5-Dimethylfuran-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80695514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54474-39-4 | |

| Record name | 3-(4,5-Dimethylfuran-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80695514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Preparation Methods and Reaction Conditions

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | 4,5-Dimethyl-2-furfural + Malonic acid + Base | Condensation reaction in presence of sodium ethoxide or potassium tert-butoxide as base |

| 2 | Solvent: Ethanol or tetrahydrofuran (THF) | Solvent choice affects solubility and reaction rate; ethanol is commonly used |

| 3 | Temperature: Reflux | Heating under reflux facilitates completion of condensation |

| 4 | Decarboxylation | Removal of carboxyl group from intermediate to yield the target acid |

| 5 | Purification | Crystallization or chromatography to isolate pure 3-(4,5-Dimethylfuran-2-yl)propanoic acid |

This synthetic route is well-documented and optimized for laboratory and industrial scales. The base catalyzes the formation of an intermediate β-unsaturated acid, which upon decarboxylation yields the desired product.

Detailed Reaction Mechanism Insights

- Condensation Step: The aldehyde group of 4,5-dimethyl-2-furfural reacts with malonic acid's activated methylene group under basic conditions to form an α,β-unsaturated carboxylic acid intermediate.

- Decarboxylation: Heating promotes the loss of a carboxyl group (CO2), converting the intermediate into the saturated propanoic acid derivative.

- Role of Base: Sodium ethoxide or potassium tert-butoxide deprotonates malonic acid, increasing nucleophilicity and driving the condensation forward.

Industrial Production Considerations

Industrial synthesis typically employs the same fundamental chemistry but optimizes parameters such as:

- Continuous Flow Reactors: For better heat and mass transfer, improving yield and scalability.

- Purification Techniques: Advanced crystallization protocols or chromatographic methods ensure high purity.

- Reaction Time and Temperature Optimization: To maximize conversion and minimize byproducts.

Comparative Data Table of Preparation Parameters

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Base | Sodium ethoxide, potassium tert-butoxide | Same, but often in larger quantities and purities |

| Solvent | Ethanol, tetrahydrofuran | Ethanol preferred for cost and environmental reasons |

| Temperature | Reflux (~78°C for ethanol) | Controlled reflux or elevated temperatures |

| Reaction Time | Several hours (typically 4–12 h) | Optimized for continuous operation |

| Purification | Crystallization from ethanol or ethyl acetate | Crystallization, chromatography, filtration |

| Yield | Moderate to high (70–90%) | High yield with process optimization |

Research Findings and Analytical Data

Although direct NMR and mass spectrometry data specific to this compound are scarce in the provided sources, related furan derivatives have been characterized thoroughly using:

- [^1H NMR and ^13C NMR Spectroscopy](pplx://action/followup): Confirming the presence of methyl groups on the furan ring and the propanoic acid side chain.

- Mass Spectrometry (MALDI or ESI): Molecular ion peaks consistent with the molecular formula C9H12O3.

- Elemental Analysis: Validates the purity and correct stoichiometry of carbon, hydrogen, and oxygen.

These analytical techniques verify the successful synthesis and purity of the compound for further applications.

Summary of Preparation Methods from Literature

- The condensation of 4,5-dimethyl-2-furfural with malonic acid under basic conditions is the cornerstone method.

- Reaction conditions typically involve sodium ethoxide or potassium tert-butoxide as the base, ethanol or THF as solvent, and reflux temperatures.

- Industrial methods adapt these conditions for scale, employing continuous flow and advanced purification.

- The product is isolated by crystallization or chromatography and characterized by standard spectroscopic methods.

化学反応の分析

Types of Reactions: 3-(4,5-Dimethylfuran-2-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

Reduction: Reduction reactions can lead to the formation of dihydrofuran derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

Substitution: Electrophilic substitution reactions typically require strong acids or Lewis acids as catalysts.

Major Products Formed:

Oxidation: Furan-2,5-dione derivatives.

Reduction: Dihydrofuran derivatives.

Substitution: Various substituted furan derivatives.

科学的研究の応用

Pharmaceutical Applications

The pharmaceutical applications of 3-(4,5-dimethylfuran-2-yl)propanoic acid are notable due to its biological activities. Research indicates that derivatives of this compound exhibit antimicrobial properties against various pathogens, including Escherichia coli and Staphylococcus aureus . The mechanisms underlying these activities are still being explored but may involve disruption of cellular processes in these microorganisms.

Antimicrobial Activity

- Inhibition Studies : Compounds derived from this compound have shown promising results as antibacterial agents. For instance, studies demonstrate that certain derivatives inhibit bacterial growth at minimal inhibitory concentrations (MICs) as low as 64 µg/mL .

- Potential for Drug Development : The compound's ability to inhibit bacterial growth suggests it could be a candidate for developing new antibiotics or antimicrobial agents.

Anti-inflammatory Properties

Research has indicated that furan derivatives possess anti-inflammatory properties. Compounds similar to this compound have been studied for their potential use in treating inflammatory conditions .

Bioconjugation Chemistry

In bioconjugation chemistry, this compound serves as a versatile building block for synthesizing functionalized molecules. Its electrophilic nature allows it to participate in various reactions that facilitate the conjugation of biomolecules.

Synthesis of Conjugates

- Methodology : The compound can be utilized in solid-phase synthesis techniques to create bioconjugates that may have therapeutic applications .

- Yield Improvement : A one-pot procedure involving the deprotection and conjugation of maleimide derivatives has been developed, enhancing yield and efficiency in creating target conjugates .

Materials Science

The unique chemical properties of this compound make it suitable for various applications in materials science. Its ability to form polymers or other materials through chemical reactions opens avenues for innovative material development.

Polymer Synthesis

Research indicates that compounds like this compound can be integrated into polymer matrices to enhance properties such as thermal stability and mechanical strength .

Case Studies and Experimental Findings

作用機序

The mechanism by which 3-(4,5-Dimethylfuran-2-yl)propanoic acid exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.

類似化合物との比較

3-(4′-Hydroxy-3′-Methoxyphenyl)propanoic Acid ()

- Structure : A phenyl ring with hydroxyl and methoxy substituents.

- Activity: Undergoes metabolic transformations (β-oxidation, demethoxylation) to yield bioactive metabolites like 3-(4′-hydroxyphenyl)propanoic acid, which exhibits anti-inflammatory, anti-diabetic, and blood pressure-lowering effects .

- Comparison : The dimethylfuran group in the target compound lacks polar hydroxyl/methoxy groups, likely reducing hydrogen-bonding capacity but enhancing lipophilicity and membrane permeability.

3-(3′,4′-Dihydroxyphenyl)acetic Acid ()

- Structure : Acetic acid derivative with dihydroxyphenyl substituents.

- Activity: Superior anti-proliferative activity against colon cancer cells compared to propanoic acid analogs, attributed to enhanced electron-donating effects from hydroxyl groups .

- Comparison: The absence of hydroxyl groups in 3-(4,5-dimethylfuran-2-yl)propanoic acid may limit direct antioxidant or electron-mediated interactions but could improve metabolic stability.

Heterocyclic Propanoic Acid Derivatives

6-Bromo-2-(Furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine ()

- Structure : Imidazo[4,5-b]pyridine core with furan and alkyne substituents.

3-((5-((5-Bromothiophen-2-yl)methylene)...)propanoic Acid (P3, )

- Structure : Thiazol-2-yl scaffold with bromothiophene and chloromethylphenyl groups.

- Activity : Furin inhibitor (IC₅₀ = 35 µM) with a mechanism linked to its thiazole-thiophene hybrid structure .

- Comparison : While both compounds feature heterocyclic substituents, the dimethylfuran in the target compound lacks the thiazole-thiophene conjugation, likely reducing enzyme-binding affinity but improving synthetic accessibility.

Hydroxylated Aromatic Derivatives

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid, )

- Structure: Propenoic acid with 3,4-dihydroxyphenyl group.

- Activity : Widely used in pharmacology, cosmetics, and food science due to antioxidant and anti-inflammatory properties .

Key Research Findings and Implications

- Substituent Effects : Electron-donating groups (e.g., hydroxyl, methoxy) enhance antioxidant and enzyme-binding activities but may reduce metabolic stability. The dimethylfuran group balances lipophilicity and stability .

- Heterocyclic Diversity : Thiazole and imidazo-pyridine scaffolds show targeted bioactivity but require complex synthesis. Furan-based derivatives offer simpler alternatives with tunable properties .

- Pharmacological Potential: Propanoic acid derivatives with aromatic/heterocyclic substituents are promising for drug development, though substituent choice critically dictates therapeutic applicability.

Q & A

Q. What are the key synthetic routes for 3-(4,5-dimethylfuran-2-yl)propanoic acid, and how do reaction conditions influence yield and purity?

The compound can be synthesized via nucleophilic thiol-ene reactions or modified protocols using precursors like 3-bromopropanoic acid. For example:

- Method 1 : Reacting 3-bromopropanoic acid with thiol-containing heterocycles (e.g., methylimidazolethiol) under basic conditions yields the target compound. Steric and electronic factors influence substitution at sulfur vs. nitrogen sites .

- Method 2 : Using tert-butyl propiolate and thiols with DABCO as a catalyst at controlled temperatures (-15°C to 25°C) optimizes E/Z isomer ratios. Hydrolysis with trifluoroacetic acid/phenol mixtures then removes protecting groups .

Key conditions : Temperature (-15°C favors E-isomer), catalyst (DABCO), and purification via HPLC .

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound and its intermediates?

- HPLC : Monitors reaction progress and isomer ratios (e.g., tert-butyl ester intermediates) .

- NMR : Confirms regioselectivity (S-2 vs. N-3 substitution) and structural integrity of the furan and propanoic acid moieties .

- Mass spectrometry : Validates molecular weight and fragmentation patterns, particularly for halogenated derivatives .

Advanced Research Questions

Q. How can researchers optimize stereochemical control during synthesis of derivatives?

- Catalyst selection : DABCO promotes anti-Markovnikov addition, favoring E-isomers in thiol-ene reactions. Lower temperatures (-15°C) further reduce Z-isomer formation .

- Purification : Reverse-phase HPLC separates isomers, while crystallization in nonpolar solvents (e.g., hexane/ethyl acetate) isolates pure E-isomers .

- Kinetic vs. thermodynamic control : Adjusting reaction time and temperature shifts equilibrium toward desired stereoisomers .

Q. How should contradictory data on isomer ratios or substitution sites be resolved?

- Case study : Discrepancies in S-2 vs. N-3 substitution (e.g., methylimidazolethiol reactions) arise from competing nucleophilic sites. Use in situ NMR or computational modeling (DFT) to identify dominant pathways .

- Validation : Cross-reference HPLC retention times with synthesized standards and employ X-ray crystallography for ambiguous cases .

Q. What strategies are effective for evaluating biological activity, and how do structural modifications influence potency?

-

Assay design : Test enzyme inhibition (e.g., oxidoreductases) via fluorometric assays or surface plasmon resonance (SPR) to measure binding affinity .

-

Structure-activity relationships (SAR) :

Derivative Modification Activity Trend Chlorothiophene analog Chlorine at C-5 Enhanced enzyme inhibition Methoxy-phenyl analog Methoxy group on phenyl Reduced solubility, lower IC₅₀ - Mechanistic studies : Radiolabeled probes (³H or ¹⁴C) track metabolic pathways in cell cultures .

Q. How can computational methods enhance synthetic or mechanistic studies of this compound?

- Docking simulations : Predict binding modes to enzymes (e.g., cytochrome P450) using AutoDock Vina or Schrödinger .

- Reaction modeling : Gaussian or ORCA software calculates transition states to explain stereochemical outcomes .

Data Contradiction and Reproducibility

Q. How can batch-to-batch variability in synthetic yields be minimized?

- Standardization : Pre-dry reagents (e.g., 3-bromopropanoic acid) over molecular sieves and use inert atmospheres (N₂/Ar) to prevent moisture interference .

- Quality control : Implement in-line FTIR to monitor reaction progress and ensure consistent heating/cooling rates .

Safety and Handling

Q. What safety protocols are critical when handling reactive intermediates (e.g., acyl chlorides) during synthesis?

- Ventilation : Use fume hoods for steps involving trifluoroacetic acid or thiols .

- PPE : Wear nitrile gloves and safety goggles; avoid inhalation of fine powders (respirators recommended) .

Future Directions

Q. What unexplored applications exist for this compound in materials science or drug delivery?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。